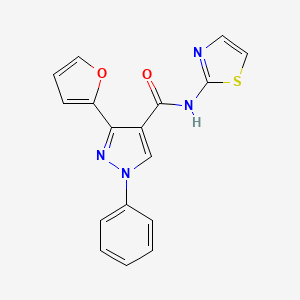
5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole, also known as DMBO, is a chemical compound that has gained significant attention in the field of scientific research. DMBO belongs to the class of oxadiazole derivatives, which have been extensively studied for their potential therapeutic applications. DMBO has shown promising results in various studies, making it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research of 5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One potential application of this compound is in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in treating these diseases. This compound also has potential applications in the field of cancer research. Studies are needed to determine the exact mechanism of action of this compound in inhibiting cancer cell growth and inducing apoptosis. Finally, the development of new methods for the synthesis of this compound could lead to the discovery of more potent derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. It has shown potential for use in the treatment of various diseases, including cancer and neurodegenerative diseases. This compound has several advantages for use in lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of 3-(2-methoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole with an appropriate reagent. The reaction is carried out under specific conditions to obtain a pure compound. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and conventional synthesis.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-4-6-12(14)11-17-19-18(24-20-17)13-8-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGURKEYFSVXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)